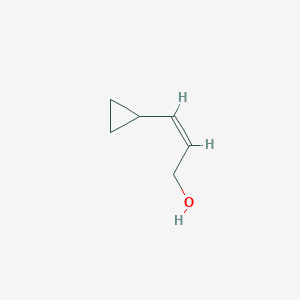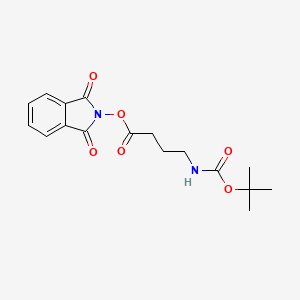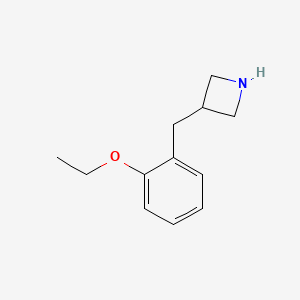
3-(2-Ethoxybenzyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Ethoxybenzyl)azetidine is a four-membered nitrogen-containing heterocycle. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles
Méthodes De Préparation
The synthesis of 3-(2-Ethoxybenzyl)azetidine can be achieved through several methods. This reaction is typically mediated by visible light and involves the matching of frontier molecular orbital energies of the reactants to promote reactivity . Another method includes the cyclization of appropriate precursors under specific conditions . Industrial production methods may involve the optimization of these synthetic routes to achieve higher yields and purity.
Analyse Des Réactions Chimiques
3-(2-Ethoxybenzyl)azetidine undergoes various chemical reactions due to its strained ring structure. Some of the common reactions include:
Oxidation: The compound can be oxidized using reagents such as peroxides or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various derivatives.
Cycloaddition: The aza Paternò–Büchi reaction is a notable example of a cycloaddition reaction involving azetidines.
Applications De Recherche Scientifique
3-(2-Ethoxybenzyl)azetidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the development of new materials and coatings with specific properties.
Mécanisme D'action
The mechanism of action of 3-(2-Ethoxybenzyl)azetidine involves its interaction with molecular targets through its strained ring structure. This strain allows the compound to undergo ring-opening reactions, which can interact with various biological molecules and pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
3-(2-Ethoxybenzyl)azetidine can be compared to other azetidines and nitrogen-containing heterocycles:
Aziridines: Aziridines are three-membered nitrogen-containing rings with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Pyrrolidines are five-membered nitrogen-containing rings with less ring strain and different reactivity profiles.
Piperidines: Piperidines are six-membered nitrogen-containing rings commonly found in natural products and pharmaceuticals.
The uniqueness of this compound lies in its four-membered ring structure, which provides a balance between stability and reactivity, making it suitable for various applications in synthesis and medicinal chemistry .
Propriétés
Formule moléculaire |
C12H17NO |
|---|---|
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
3-[(2-ethoxyphenyl)methyl]azetidine |
InChI |
InChI=1S/C12H17NO/c1-2-14-12-6-4-3-5-11(12)7-10-8-13-9-10/h3-6,10,13H,2,7-9H2,1H3 |
Clé InChI |
QITDJEBNURHJEJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1CC2CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-Amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate](/img/structure/B13584443.png)
amine hydrochloride](/img/structure/B13584451.png)
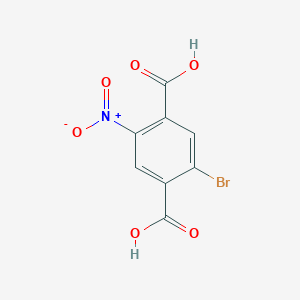

![N-ethyl-1-[(furan-2-yl)methyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B13584472.png)
![4-[4-(trifluoromethoxy)phenyl]-1H-pyrazolehydrochloride](/img/structure/B13584478.png)

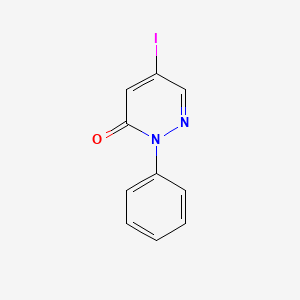
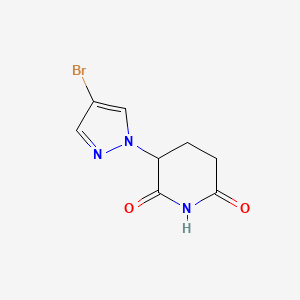
![2-[(4-methylphenyl)methyl]-2,3-dihydro-1H-inden-1-aminehydrochloride](/img/structure/B13584498.png)
